molecular formula C6H7N3 B3273589 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile CAS No. 59022-79-6

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Cat. No.: B3273589
CAS No.: 59022-79-6
M. Wt: 121.14 g/mol
InChI Key: ACMGYAIDSNGFQX-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a chemical compound with the molecular formula C6H7N3 and a molecular weight of 121.14 g/mol . This heterocyclic compound features both an imidazole ring and a nitrile functional group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The nitrile group serves as a versatile synthetic handle that can be transformed into other important functional groups, such as amidines, carboxylic acids, or tetrazoles, which are common pharmacophores in drug discovery. While specific applied research for this precise compound is limited in public literature, its structure suggests significant potential as a key synthetic intermediate. Related imidazole-based compounds are of high interest in pharmaceutical development. For instance, metronidazole-derived nitroimidazole complexes are used in hypoxia imaging for cancer research , and other imidazole-containing molecules are investigated as farnesyl transferase inhibitors in oncology studies . Researchers may employ this compound in the exploration of new therapeutic agents, catalysts, or as a precursor for more complex chemical entities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methyl-1H-imidazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMGYAIDSNGFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, further modifying its biological activity .

Comparison with Similar Compounds

Table 1: Physical Data for Select Benzimidazole Derivatives

Compound Substituent Yield (%) Melting Point (°C) Reference
4a H 93 119–120
4b 2-Cl 92 97–98
4c 4-Br 89 147–148
5f 3-hydroxypropyl 41 Not reported

Chromene-Acetonitrile Hybrids

Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives feature a chromene core linked to acetonitrile. These compounds differ in:

  • Electronic Properties: Density Functional Theory (DFT) studies reveal non-planar molecular geometries and HOMO-LUMO energy gaps (~4.5–5.0 eV), indicating lower reactivity compared to imidazole derivatives .
  • Synthetic Routes : Synthesized via rearrangement reactions, these hybrids prioritize regioselectivity, contrasting with the nucleophilic substitution used for imidazole analogs .

Nitroimidazole Derivatives

Nitro-substituted analogs, such as 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate , highlight the impact of nitro groups:

  • Biological Activity : The nitro group enhances antiparasitic and antiglycation activity, as seen in metronidazole derivatives .
  • Regulatory Status : Related compounds like 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid are recognized as reference standards in pharmaceutical manufacturing .

Variably Substituted Imidazole Derivatives

Compounds with diverse substituents demonstrate the versatility of the imidazole-acetonitrile scaffold:

  • Chlorophenyl Derivatives : 2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile (CAS 77952-81-9) has a molecular weight of 322.77 g/mol, significantly higher than unsubstituted analogs, affecting pharmacokinetics .
  • Methoxyethyl Derivatives: [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride (MW 192.64 g/mol) shows how polar substituents improve aqueous solubility .

Key Research Findings

  • Synthetic Efficiency : Benzimidazole derivatives achieve higher yields (up to 93%) compared to imidazole analogs (41–69%), likely due to stabilized intermediates .
  • Electronic Structure : Chromene hybrids exhibit distinct HOMO-LUMO distributions, favoring charge transfer over the localized reactivity of imidazole systems .
  • Biological Relevance : Nitroimidazole derivatives dominate therapeutic applications, while chlorophenyl and methoxyethyl variants offer tailored physicochemical properties .

Biological Activity

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a heterocyclic compound characterized by an imidazole ring, has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈N₄
  • CAS Number : 59022-79-6
  • Structure : The compound features a methyl group at the 2-position of the imidazole ring and an acetonitrile group at the 5-position, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Klebsiella pneumoniaeEffective at higher concentrations

The compound's mechanism involves interaction with bacterial cell membranes and potential inhibition of key enzymes necessary for bacterial survival.

Enzyme Inhibition

This compound has been investigated as an enzyme inhibitor. Studies suggest that it can modulate enzyme activity, which is crucial for therapeutic applications in diseases where enzyme regulation is beneficial.

Mechanism of Action :

  • The compound may bind to the active sites of enzymes, altering their function.
  • It shows potential in inhibiting enzymes involved in metabolic pathways, which can be exploited for drug development .

Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. (2020) evaluated the antimicrobial effects of various imidazole derivatives, including this compound. The results demonstrated that this compound had a significant inhibitory effect on S. aureus and other tested strains, indicating its potential as a lead compound in antibiotic development .

Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited specific enzymes related to metabolic disorders. This suggests its utility in treating conditions where enzyme modulation is required, such as diabetes or obesity.

Research Findings

Recent investigations have highlighted the versatility of this compound in various biological contexts:

  • Antibacterial Properties : The compound was found to possess broad-spectrum antibacterial activity, particularly against resistant strains.
  • Potential Therapeutic Applications : Its ability to inhibit enzymes suggests potential applications in drug formulations aimed at managing metabolic diseases.
  • Structure-Activity Relationship (SAR) : Ongoing studies are focusing on modifying the imidazole structure to enhance potency and selectivity against specific biological targets .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile with high purity?

Answer: A two-step approach is typically employed:

Imidazole Core Formation : React 2-methylimidazole with a nitrile precursor (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-acetonitrile backbone .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Considerations :

  • Control reaction temperature (60–80°C) to avoid side products like dimerization.
  • Use anhydrous conditions to prevent hydrolysis of the nitrile group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer: A combination of techniques ensures structural validation:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 2.4 ppm (CH₃), δ 3.8 ppm (CH₂CN), and δ 7.2–7.5 ppm (imidazole protons) confirm substituent positions .
    • ¹³C NMR : Signals at ~120 ppm (C≡N) and ~150 ppm (imidazole C2/C4) validate connectivity.
  • IR Spectroscopy : A sharp peak at ~2250 cm⁻¹ confirms the nitrile group .
  • Mass Spectrometry : ESI-MS (m/z 135.1 [M+H]⁺) confirms molecular weight.

Q. What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (observed irritancy in analogs) .
  • Ventilation : Use fume hoods due to potential nitrile vapor release.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

Answer:

  • Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å). Cool crystals to 100 K to reduce thermal motion .
  • Structure Refinement : Apply the SHELXL software for small-molecule refinement. Key parameters:
    • Isotropic refinement for non-H atoms.
    • Hydrogen atoms placed geometrically and refined using a riding model .
  • Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) for accuracy.

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
Unit Cella=8.21 Å, b=10.54 Å, c=12.73 Å
Resolution0.84 Å
R-factor4.2%

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be systematically resolved?

Answer:

  • Experimental Replication : Standardize assay conditions (e.g., MIC testing using CLSI guidelines) and cell lines (e.g., E. coli ATCC 25922) .
  • Dose-Response Analysis : Perform IC₅₀ determinations (e.g., 10–100 μM range) to quantify potency variations.
  • Meta-Analysis : Use databases like PubChem and ChEMBL to compare bioactivity data across studies, filtering by assay type and organism .

Q. Common Pitfalls :

  • Variability in solvent (DMSO vs. water) affecting compound solubility.
  • Differences in bacterial strain susceptibility profiles.

Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to imidazole-recognizing targets (e.g., cytochrome P450). Key parameters:
    • Grid box centered on heme iron (20 ų).
    • Lamarckian genetic algorithm for conformational sampling .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. Predicted Interactions :

  • Nitrile group forms dipole interactions with active-site residues.
  • Imidazole ring participates in π-π stacking with aromatic residues.

Q. How can regioselectivity challenges in derivative synthesis be addressed?

Answer:

  • Protecting Groups : Temporarily protect the nitrile with TMSCl to direct electrophilic substitution to the imidazole C4 position .
  • Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, favoring cross-coupling at the less hindered site .
  • Monitoring : Track regioselectivity via LC-MS/MS to identify dominant products.

Q. What strategies validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Assay : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 24, and 48 hours .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated breakdown. Measure half-life (t₁/₂) and intrinsic clearance .

Q. Typical Results :

ConditionHalf-Life (t₁/₂)Degradation Products
pH 7.4, 37°C>24 hoursNone detected
pH 2.0, 37°C6 hoursHydrolyzed imidazole analog

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
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2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

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